molecular formula C18H13N3O5 B1241013 4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide

4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide

Cat. No. B1241013
M. Wt: 351.3 g/mol
InChI Key: KRNSWEKBTTUMQG-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-[1-(2-oxo-1-benzopyran-3-yl)ethylideneamino]benzamide is a member of coumarins.

Scientific Research Applications

Cardioprotective Effects

4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide has demonstrated protective effects against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. It has shown potent inhibition of angiotensin-converting enzyme and significant improvement in cardiac dysfunction markers, suggesting its use as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri et al., 2020).

Antioxidant Properties

The antioxidant properties of derivatives of 4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide have been explored. In vitro tests have shown these compounds to be effective in scavenging free radicals, suggesting their potential application in managing oxidative stress-related conditions (Stanchev et al., 2009).

Antibacterial Activity

This compound and its derivatives have exhibited promising antibacterial properties. Studies have shown high levels of bacteriostatic and bactericidal activity against various bacterial strains, indicating their potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Chemical Properties

Research on 4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide has also focused on its synthesis and chemical properties. Studies have explored various methods of synthesizing this compound and its derivatives, examining their molecular structures and spectral analysis, which are crucial for understanding their potential applications in various fields (Korotaev et al., 2008).

Cytotoxic Activity

Studies have investigated the cytotoxic activity of this compound, particularly against cancer cell lines. These studies have shown that certain derivatives can significantly reduce cell viability in a dose-dependent manner, suggesting potential therapeutic applications in cancer treatment (Singh et al., 2017).

properties

Product Name

4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

4-nitro-N-[(E)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide

InChI

InChI=1S/C18H13N3O5/c1-11(15-10-13-4-2-3-5-16(13)26-18(15)23)19-20-17(22)12-6-8-14(9-7-12)21(24)25/h2-10H,1H3,(H,20,22)/b19-11+

InChI Key

KRNSWEKBTTUMQG-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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